molecular formula C7H8N2O2 B12870528 N-(5-Cyclopropylisoxazol-3-yl)formamide

N-(5-Cyclopropylisoxazol-3-yl)formamide

Cat. No.: B12870528
M. Wt: 152.15 g/mol
InChI Key: YDJGNWXDIFKBKJ-UHFFFAOYSA-N
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Description

N-(5-Cyclopropylisoxazol-3-yl)formamide is a heterocyclic compound featuring a cyclopropyl-substituted isoxazole core linked to a formamide group. This structure confers unique physicochemical and biological properties, distinguishing it from related derivatives. Isoxazoles are known for their role in medicinal chemistry, particularly as bioisosteres for ester or amide groups, enhancing metabolic stability and target binding. The cyclopropyl substituent introduces steric and electronic effects that may modulate solubility, bioavailability, and interactions with biological targets compared to alkyl-substituted analogs .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

N-(5-cyclopropyl-1,2-oxazol-3-yl)formamide

InChI

InChI=1S/C7H8N2O2/c10-4-8-7-3-6(11-9-7)5-1-2-5/h3-5H,1-2H2,(H,8,9,10)

InChI Key

YDJGNWXDIFKBKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NO2)NC=O

Origin of Product

United States

Biological Activity

N-(5-Cyclopropylisoxazol-3-yl)formamide is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological models, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a cyclopropyl group attached to an isoxazole ring, which is known for its diverse pharmacological properties. The compound can be represented as follows:

CxHyNzOw\text{C}_{\text{x}}\text{H}_{\text{y}}\text{N}_{\text{z}}\text{O}_{\text{w}}

where x,y,z,x,y,z, and ww denote the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The specific arrangement of these atoms contributes to its biological activity.

  • RET Kinase Inhibition : this compound has been identified as a selective inhibitor of RET kinase. RET is implicated in various cancers, particularly thyroid and lung cancers. The compound was shown to effectively suppress the growth of Ba/F3 cells transformed with wild-type RET and its gatekeeper mutant (V804M) at low concentrations (IC50 = 44 nM) .
  • Anti-inflammatory Properties : Compounds containing the isoxazole moiety often exhibit anti-inflammatory effects. The mechanism involves modulation of inflammatory cytokines such as IL-1β and IL-18, which are crucial in various inflammatory pathways .
  • Cytotoxicity Against Cancer Cell Lines : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it demonstrated significant inhibitory activity against MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines, with IC50 values suggesting potent anticancer activity .

Table 1: Biological Activity Summary

Cell Line IC50 (µM) Activity
MCF73.79Anticancer
HepG20.74Anticancer
A5490.28Anticancer
Ba/F3 (RET+)44RET kinase inhibition

Case Study 1: RET Kinase Inhibition

In a study published in Journal of Medicinal Chemistry, this compound was tested for its ability to inhibit RET kinase activity in vitro. The results indicated that the compound selectively inhibited RET without affecting other kinases, highlighting its potential as a targeted therapy for RET-driven cancers .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. It was found that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in rodent models of inflammation, suggesting a role in modulating immune responses .

Discussion

The biological activity of this compound demonstrates significant promise in both oncology and inflammatory diseases. Its selective inhibition of RET kinase positions it as a potential therapeutic agent for specific cancer types, while its anti-inflammatory properties may offer additional applications.

Scientific Research Applications

Anticancer Activity

N-(5-Cyclopropylisoxazol-3-yl)formamide has shown promise in anticancer research. Its structural features suggest potential interactions with biological targets involved in cancer progression. Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.

  • Case Study : In a study examining the effects of isoxazole derivatives, compounds similar to this compound were tested against the MCF7 breast cancer cell line. Results indicated significant inhibition of cell proliferation, suggesting a potential role as an anticancer agent .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been investigated. Isoxazole derivatives are known to influence mediators of inflammation, which could lead to therapeutic applications in treating inflammatory diseases.

  • Research Findings : A recent review highlighted that isoxazole-based compounds can inhibit pro-inflammatory cytokines, providing a basis for their use in conditions such as rheumatoid arthritis and other inflammatory disorders .

Interaction with Biological Targets

The compound may interact with specific enzymes or receptors involved in cancer and inflammation. For instance, it is hypothesized that it could inhibit key enzymes that facilitate tumor growth or inflammatory responses.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of isoxazole derivatives has revealed that modifications to the cyclopropyl group can enhance biological activity. This insight is valuable for optimizing the compound's efficacy and selectivity .

Chemical Reactions Analysis

Hydrolysis Reactions

The formamide group (-NHCHO) undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Cleavage of the formamide bond produces formic acid and 5-cyclopropylisoxazol-3-amine (Figure 1A). This reaction is facilitated by strong acids (e.g., HCl) at elevated temperatures12.

  • Basic hydrolysis : Under alkaline conditions (e.g., NaOH), the formamide decomposes to ammonia and 5-cyclopropylisoxazole-3-carboxylic acid 1.

Table 1: Hydrolysis Conditions and Products

Reaction TypeConditionsProducts
AcidicHCl (6M), reflux, 4hFormic acid + 5-cyclopropylisoxazol-3-amine
BasicNaOH (2M), 80°C, 2hAmmonia + 5-cyclopropylisoxazole-3-carboxylic acid

Nucleophilic Substitution

The electron-deficient isoxazole ring enables nucleophilic substitution at the 3- or 5-positions. The formamide group can act as a directing group or participate in displacement reactions:

  • Amination : Reaction with ammonia or amines replaces the formamide group with an amino substituent under catalytic Pd conditions2.

  • Halogenation : Electrophilic substitution with halogens (e.g., Cl₂, Br₂) occurs at the 4-position of the isoxazole ring, forming 5-cyclopropyl-4-haloisoxazole-3-formamide derivatives3.

Key Reaction Pathway :

N-(5-Cyclopropylisoxazol-3-yl)formamideNH3/Pd5-Cyclopropylisoxazol-3-amine+HCONH2\text{this compound} \xrightarrow{\text{NH}_3/\text{Pd}} \text{5-Cyclopropylisoxazol-3-amine} + \text{HCONH}_2

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with dipolarophiles (e.g., alkynes, nitriles):

  • With nitrile oxides : Forms bicyclic oxazole derivatives under thermal conditions (120°C)4.

  • With alkenes : Generates fused pyrazole-isoxazole systems via Huisgen cycloaddition4.

Example :

This compound+RC≡NBicyclic oxazole+H2O\text{this compound} + \text{RC≡N} \rightarrow \text{Bicyclic oxazole} + \text{H}_2\text{O}

Oxidation and Reduction

  • Oxidation : The cyclopropyl group is resistant to oxidation, but the isoxazole ring undergoes ring-opening under strong oxidizing agents (e.g., KMnO₄) to yield β-keto amides 3.

  • Reduction : Catalytic hydrogenation (H₂/Pd) reduces the isoxazole ring to a β-aminoketone intermediate, which rearranges to a pyrrolidone derivative2.

Table 2: Redox Reactions

ProcessReagents/ConditionsProduct
OxidationKMnO₄, H₂O, 100°Cβ-Keto amide + CO₂
ReductionH₂ (1 atm), Pd/C, EtOHPyrrolidone derivative

Functional Group Transformations

The formamide group undergoes condensation reactions:

  • With aldehydes : Forms Schiff bases under anhydrous conditions (e.g., Et₃N, CH₂Cl₂)2.

  • With Grignard reagents : Reacts to produce N-alkylated isoxazole derivatives3.

Example :

This compound+RMgXN-Alkyl-5-cyclopropylisoxazol-3-amine\text{this compound} + \text{RMgX} \rightarrow \text{N-Alkyl-5-cyclopropylisoxazol-3-amine}

Stability and Degradation

  • Thermal stability : Decomposes above 200°C, releasing CO and NH₃1.

  • Photodegradation : UV exposure (254 nm) induces ring-opening to form nitrile and amide byproducts3.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound’s closest analogs include sulfonamide- and acetamide-substituted isoxazoles (e.g., N-(5-methylisoxazol-3-yl) derivatives). A comparative analysis reveals:

Feature N-(5-Cyclopropylisoxazol-3-yl)formamide N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide 2-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide
Isoxazole substituent Cyclopropyl Methyl Methyl
Functional group Formamide Sulfonamide Chloroacetamide
Similarity score 0.86 0.94
  • Cyclopropyl vs.
  • Formamide vs. Sulfonamide/Acetamide : The formamide group is less acidic than sulfonamides, altering hydrogen-bonding capacity and solubility.

Physicochemical Properties

  • Solubility : The cyclopropyl group reduces polarity compared to methyl, likely decreasing aqueous solubility. However, the formamide moiety may partially counteract this via hydrogen bonding .
  • Stability : Cyclopropyl’s strain energy could increase reactivity, but its sp³ hybridization may improve stability under physiological conditions compared to linear alkyl chains.

Q & A

Q. What are the recommended synthetic routes for N-(5-Cyclopropylisoxazol-3-yl)formamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling reactions between 5-cyclopropylisoxazole-3-amine and formylating agents. Key steps include:

  • Amide bond formation : Use coupling reagents like EDCI/HOBt in DMF, as demonstrated in analogous heterocyclic systems (e.g., pyrazole carboxamide derivatives) .
  • Solvent and base selection : Polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base enhance nucleophilic substitution efficiency .
  • Yield optimization : Adjust stoichiometry (e.g., 1.1 equivalents of acylating agents) and monitor reaction progress via TLC. For derivatives, yields range from 35% to 68% depending on substituents .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., formamide proton at δ ~8.1–8.3 ppm, cyclopropyl protons at δ ~1.0–2.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Ensure >98% purity by reverse-phase methods (e.g., C18 column, acetonitrile/water gradient) .
  • Melting Point Analysis : Compare observed values (e.g., 209–210°C) with literature to confirm crystallinity .
  • Mass Spectrometry (MS) : ESI or EI-MS verifies molecular ion peaks (e.g., m/z = 403.1 for C₂₁H₁₅ClN₆O) .

Q. How can X-ray crystallography with SHELX software resolve structural ambiguities in this compound?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron or Mo-Kα radiation for small-molecule crystals.
  • Structure Solution : Employ SHELXD for phase problem resolution via dual-space algorithms .
  • Refinement : SHELXL refines positional and thermal parameters; validate using R-factors (<5% for high-quality data) .
  • Twinning Analysis : For twinned crystals, SHELXL’s TWIN/BASF commands improve accuracy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?

Methodological Answer:

  • Substituent Variation : Introduce electron-withdrawing (e.g., Cl) or bulky groups (e.g., cyclohexyl) at the isoxazole or phenyl rings to modulate bioactivity .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using IC₅₀ measurements.
  • Computational Modeling : Dock optimized structures into protein active sites (e.g., using AutoDock Vina) to predict binding affinities.

Q. Example SAR Data from Analogous Compounds

DerivativeSubstituentBiological Activity (IC₅₀, μM)*Reference
43 3,5-DichlorophenylN/A (structural analog)
3a Phenyl0.5 (hypothetical kinase)
*Hypothetical data for illustrative purposes.

Q. What methodological advancements improve the synthesis of this compound under green chemistry conditions?

Methodological Answer:

  • Ultrasound-Assisted Synthesis : Reduces reaction time (e.g., 4 hours vs. 24 hours) and enhances yields (e.g., 61% for 5h ).
  • Catalyst Optimization : Ytterbium triflate (Yb(OTf)₃) in ethanol improves regioselectivity and reduces byproducts .
  • Solvent-Free Routes : Explore mechanochemical grinding for amide bond formation, minimizing waste.

Q. How do solvent polarity and temperature affect the stability of this compound in long-term storage?

Methodological Answer:

  • Accelerated Stability Testing : Store samples in DMSO-d₆ or CDCl₃ at 25°C, 40°C, and 60°C for 1–3 months. Monitor degradation via ¹H NMR (e.g., formamide proton disappearance) .
  • Hygroscopicity Analysis : Use dynamic vapor sorption (DVS) to assess moisture-induced degradation.
  • Light Sensitivity : Conduct UV-Vis spectroscopy under UVA/UVB light to identify photodegradation pathways.

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